molecular formula C8H9ClN2O B2750318 2-chloro-N-(6-methylpyridin-2-yl)acetamide CAS No. 128729-46-4

2-chloro-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B2750318
CAS No.: 128729-46-4
M. Wt: 184.62
InChI Key: KHVOLPBRLWGWFL-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol It is characterized by the presence of a chloroacetamide group attached to a 6-methylpyridine ring

Scientific Research Applications

2-chloro-N-(6-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under appropriate conditions to yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloropyridin-3-yl)acetamide
  • 2-chloro-N-(4-methylpyridin-3-yl)acetamide
  • 2-chloro-N-(2-methylpyridin-3-yl)acetamide

Uniqueness

2-chloro-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6-3-2-4-7(10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVOLPBRLWGWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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